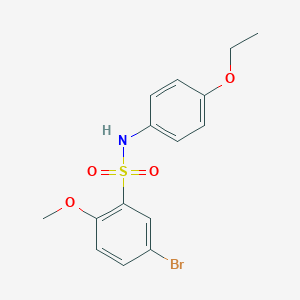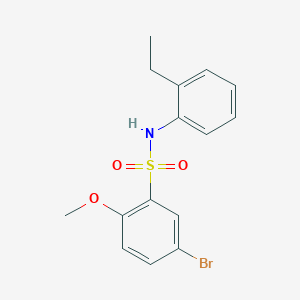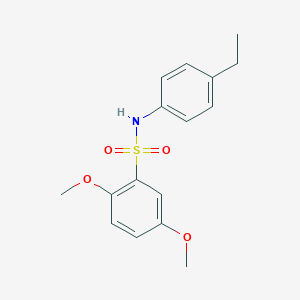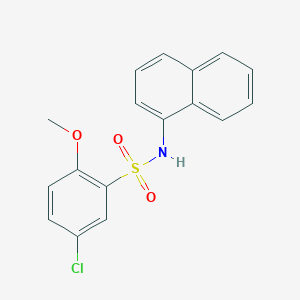![molecular formula C27H29N3O2 B229225 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is not fully understood, but it is thought to act on the serotonergic system. Specifically, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is thought to act as an antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can increase dopamine release in the prefrontal cortex, suggesting that it may have potential as a treatment for disorders such as schizophrenia and attention deficit hyperactivity disorder.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole in lab experiments is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. One area of research could focus on its potential as a treatment for anxiety and depression, with further studies needed to determine its efficacy and safety in humans.
Another area of research could focus on its potential as a treatment for addiction, with further studies needed to determine its efficacy and safety in humans.
Finally, further studies could focus on the mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, with the goal of developing more targeted and effective treatments for a variety of disorders.
Synthesis Methods
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves a multi-step process that begins with the reaction of 1,3-benzodioxole with piperazine. This intermediate is then reacted with 4-chloromethylbenzaldehyde to form the final product, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been optimized to produce high yields and purity, making it a viable option for further research.
Scientific Research Applications
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for anxiety and depression. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce anxiety-like behaviors in animal models, suggesting that it may have potential as an anxiolytic agent.
Another area of research has focused on the potential of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole as a treatment for addiction. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce drug-seeking behaviors in animal models, suggesting that it may have potential as a treatment for addiction.
properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-24-6-4-3-5-22(24)23-15-20(7-9-25(23)30)17-28-11-13-29(14-12-28)18-21-8-10-26-27(16-21)32-19-31-26/h3-10,15-16H,2,11-14,17-19H2,1H3 |
InChI Key |
DHXTXXXALLKAHB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)





